molecular formula C26H19ClN2O4 B14946011 1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea

1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea

Cat. No.: B14946011
M. Wt: 458.9 g/mol
InChI Key: BOSGKIBVMUIOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the acylation of the benzodioxin ring with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Coupling with naphthalen-1-ylurea: The final step involves the coupling of the intermediate with naphthalen-1-ylurea using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-benzylurea: Similar structure but with a benzyl group.

Uniqueness

The uniqueness of 1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogues.

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

1-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C26H19ClN2O4/c27-18-10-8-17(9-11-18)25(30)20-14-23-24(33-13-12-32-23)15-22(20)29-26(31)28-21-7-3-5-16-4-1-2-6-19(16)21/h1-11,14-15H,12-13H2,(H2,28,29,31)

InChI Key

BOSGKIBVMUIOBR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.